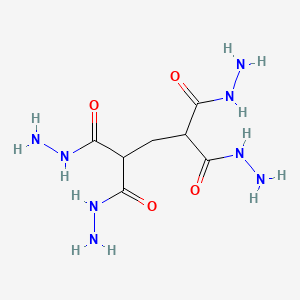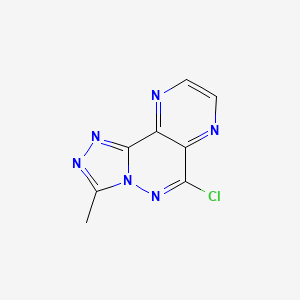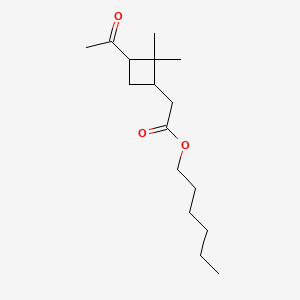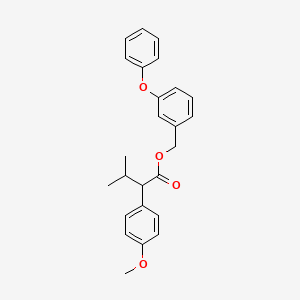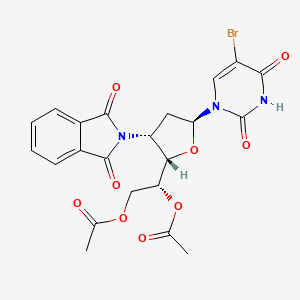
Tris(1,2-cyclohexanediamine-n,n')tri-mu-hydroxytriplatinum(iii) Trinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(iii) Trinitrate is a coordination complex that features platinum as the central metal ion. This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The compound consists of three 1,2-cyclohexanediamine ligands coordinated to three platinum(iii) centers, with hydroxide bridges and nitrate counterions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(iii) Trinitrate typically involves the reaction of platinum salts with 1,2-cyclohexanediamine under controlled conditions. The process includes:
Preparation of Platinum Precursor: Platinum salts, such as platinum(iii) chloride, are dissolved in an appropriate solvent.
Ligand Coordination: 1,2-cyclohexanediamine is added to the solution, allowing it to coordinate with the platinum ions.
Formation of Hydroxide Bridges: Hydroxide ions are introduced to form the mu-hydroxy bridges between the platinum centers.
Addition of Nitrate Ions: Finally, nitrate ions are added to balance the charge and form the final trinitrate complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: Large-scale reactors are used to control reaction conditions precisely.
Purification Steps: Techniques such as crystallization and filtration are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(iii) Trinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Ammonia, phosphines.
Major Products
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(iii) Trinitrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential anticancer properties.
Industry: Utilized in the development of new materials and coatings.
Wirkmechanismus
The mechanism by which Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(iii) Trinitrate exerts its effects involves:
Coordination to Biological Targets: The compound can coordinate to DNA and proteins, disrupting their function.
Pathways Involved: It can induce apoptosis in cancer cells by interfering with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(ii) Trinitrate
- Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(iv) Trinitrate
- Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(ii) Dichloride
Uniqueness
Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(iii) Trinitrate is unique due to its specific oxidation state and coordination environment, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
128443-30-1 |
|---|---|
Molekularformel |
C18H45N9O12Pt3 |
Molekulargewicht |
1164.9 g/mol |
IUPAC-Name |
cyclohexane-1,2-diamine;platinum(2+);trihydroxide;trinitrate |
InChI |
InChI=1S/3C6H14N2.3NO3.3H2O.3Pt/c3*7-5-3-1-2-4-6(5)8;3*2-1(3)4;;;;;;/h3*5-6H,1-4,7-8H2;;;;3*1H2;;;/q;;;3*-1;;;;3*+2/p-3 |
InChI-Schlüssel |
CZPPZCKGDVWUDR-UHFFFAOYSA-K |
Kanonische SMILES |
C1CCC(C(C1)N)N.C1CCC(C(C1)N)N.C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[Pt+2].[Pt+2].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


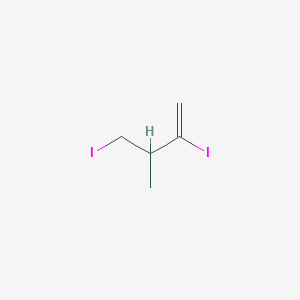
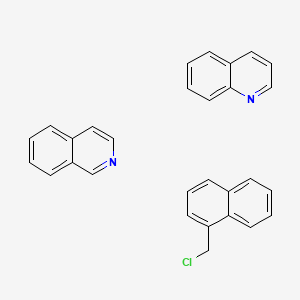
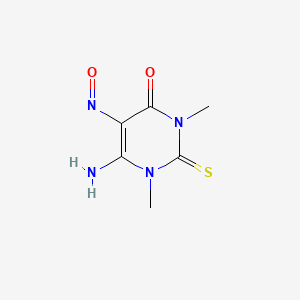
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)

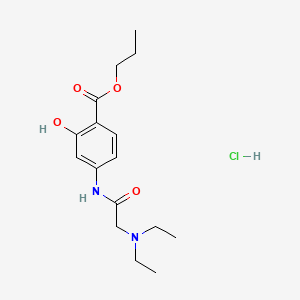
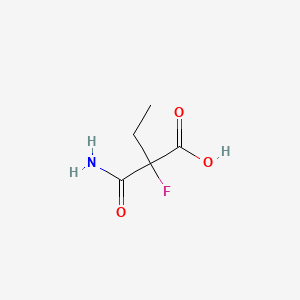
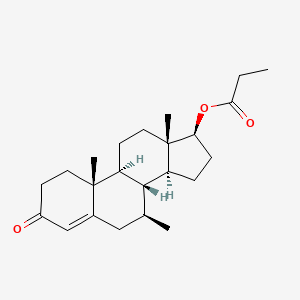
![2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid](/img/structure/B12811155.png)
